molecular formula C₂₂H₂₇FN₄O₂.C₄H₆O₅ B000624 Sunitinib malate CAS No. 341031-54-7

Sunitinib malate

カタログ番号 B000624
CAS番号: 341031-54-7
分子量: 532.6 g/mol
InChIキー: LBWFXVZLPYTWQI-IPOVEDGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sunitinib malate, a potent multitargeted tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic and antitumor activities. It has been pivotal in the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors resistant or intolerant to imatinib. This compound, also known as SU11248 or Sutent, inhibits cellular signaling of multiple receptors such as platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the regulation of cellular growth and angiogenesis. The development of sunitinib malate marks a significant advancement in cancer therapy, emphasizing the therapeutic potential of targeting multiple pathways involved in tumor growth and metastasis (Faivre, Demetri, Sargent, & Raymond, 2007).

Synthesis Analysis

The synthesis of sunitinib malate involves a series of chemical reactions starting from tert-butyl acetoacetate, leading through the classic Knorr pyrrole synthesis to form various intermediates, including 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Through decarboxylation, Vilsmeier formylation, and subsequent reactions, the final product, sunitinib malate, is obtained. This synthesis pathway highlights the complex chemistry involved in the production of this pharmacologically significant compound. The overall yield from this process has been reported to be around 28%, showcasing the challenges and efficiencies associated with its chemical synthesis (Ren, 2008).

Molecular Structure Analysis

The molecular and crystal structure of sunitinib malate reveals a compound that crystallizes in the monoclinic P2(1) space group. The structure consists of two distinct layers of molecules: one comprising malic anions and the other of hydrophobic sunitinib molecules. This arrangement includes V-shaped assemblies of sunitinib molecules, demonstrating the intricate molecular interactions that contribute to its stability and physicochemical properties. This structural analysis is crucial for understanding the drug's behavior and its interactions at the molecular level (Sidoryk et al., 2013).

Chemical Reactions and Properties

Sunitinib malate's chemical properties are significantly influenced by its ability to inhibit multiple tyrosine kinases. Its mechanism of action involves the blockade of cellular signaling pathways essential for tumor growth and angiogenesis. The compound's efficacy is partly attributed to its interaction with the ATP-binding cassette transporters, such as P-glycoprotein (ABCB1) and ABCG2, affecting the bioavailability of other drugs. These interactions highlight sunitinib malate's complex chemical behavior, which is central to its pharmacological effects (Shukla, Robey, Bates, & Ambudkar, 2009).

Physical Properties Analysis

The physicochemical characteristics of sunitinib malate, including its crystallography, spectroscopy, and thermal properties, have been thoroughly analyzed. The compound exhibits polymorphism, with the polymorph I crystal phase being predominant in its pharmaceutical formulation. Understanding these physical properties is essential for the development of sunitinib malate as a therapeutic agent, influencing its formulation, stability, and efficacy (Sidoryk et al., 2013).

Chemical Properties Analysis

Sunitinib malate's chemical analysis extends beyond its synthesis and structural elucidation, encompassing its interactions and effects at the cellular level. The compound's pharmacokinetics, including its metabolism and excretion, are critically determined by its chemical properties. Sunitinib is metabolized by CYP3A4 to an active metabolite, SU12662, which is further metabolized into inactive forms. These metabolic pathways are crucial for understanding the drug's efficacy, safety profile, and potential interactions with other medications (Kassem, Rahman, & Korashy, 2012).

科学的研究の応用

  • Advanced Non-Small Cell Lung Cancer (NSCLC)

    • Field : Oncology
    • Application : Sunitinib Malate has been used in combination with Erlotinib for the treatment of advanced NSCLC .
    • Method : A global Phase III clinical trial was conducted to evaluate the efficacy and safety of Sunitinib Malate in combination with Erlotinib . The trial involved previously treated patients with advanced NSCLC .
    • Results : Preliminary results from a Phase II study provided information on the safety and tolerability of Sunitinib in combination with Erlotinib in patients with advanced NSCLC .
  • Renal Cell Carcinoma (RCC)

    • Field : Oncology
    • Application : Sunitinib Malate is used as adjuvant therapy in patients who have had a nephrectomy and have a high risk that the cancer will come back .
    • Method : The recommended dose of Sunitinib as adjuvant treatment of RCC is 50 mg orally once daily, with or without food, 4 weeks on treatment followed by 2 weeks off for nine 6-week cycles .
    • Results : The FDA approved Sunitinib Malate for the adjuvant treatment of adult patients at high risk of recurrent RCC following nephrectomy .
  • Gastrointestinal Stromal Tumor (GIST)

    • Field : Oncology
    • Application : Sunitinib Malate is used in patients whose condition has become worse while taking Imatinib Mesylate or who are not able to take it .
    • Method : Sunitinib Malate is administered orally .
    • Results : Sunitinib Malate has been found to be an effective treatment option for patients with GIST after Imatinib Mesylate therapy has failed .
  • Advanced Breast Cancer

    • Field : Oncology
    • Application : Sunitinib Malate was studied in combination with Docetaxel for the first-line treatment of patients with advanced HER-2 negative breast cancer .
    • Method : A Phase III study of Sunitinib in combination with Docetaxel was conducted .
    • Results : The study did not show a statistically significant improvement in progression-free survival compared with Docetaxel alone .
  • Advanced Colorectal Cancer

    • Field : Oncology
    • Application : Sunitinib Malate has been studied in combination with a standard chemotherapy regimen in patients with metastatic colorectal cancer .
    • Method : A Phase III clinical trial was initiated to evaluate the safety and efficacy of Sunitinib Malate in combination with a standard chemotherapy regimen .
    • Results : The results of this study are not specified in the available data .
  • Other Types of Cancer

    • Field : Oncology
    • Application : Sunitinib Malate is being studied in the treatment of other types of cancer .
    • Method : Various clinical trials are being conducted to study the potential role of Sunitinib Malate in the treatment of other types of cancer .
    • Results : The results of these studies are not specified in the available data .
  • Pancreatic Neuroendocrine Tumors

    • Field : Oncology
    • Application : Sunitinib Malate is used in patients with progressive neuroendocrine tumors that cannot be removed by surgery or has spread .
    • Method : Sunitinib Malate is administered orally .
    • Results : The FDA has approved Sunitinib Malate for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors in patients with unresectable locally advanced or metastatic disease .
  • Meningioma

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of meningioma .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with meningioma .
    • Results : The results of these studies are not specified in the available data .
  • Other Solid Tumors

    • Field : Oncology
    • Application : Sunitinib Malate is being studied in the treatment of other solid tumors .
    • Method : Various clinical trials are being conducted to study the potential role of Sunitinib Malate in the treatment of other solid tumors .
    • Results : The results of these studies are not specified in the available data .
  • Leukemia

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of leukemia .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with leukemia .
    • Results : The results of these studies are not specified in the available data .
  • Unsuccessful Trials

    • Field : Oncology
    • Application : There have been trials where Sunitinib Malate was not successful .
    • Method : These trials were conducted to evaluate the efficacy and safety of Sunitinib Malate in various conditions .
    • Results : The specific details of these unsuccessful trials are not specified in the available data .
  • Hepatocellular Carcinoma

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of hepatocellular carcinoma .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with hepatocellular carcinoma .
    • Results : The results of these studies are not specified in the available data .
  • Thyroid Cancer

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of thyroid cancer .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with thyroid cancer .
    • Results : The results of these studies are not specified in the available data .
  • Neuroblastoma

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of neuroblastoma .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with neuroblastoma .
    • Results : The results of these studies are not specified in the available data .
  • Melanoma

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of melanoma .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with melanoma .
    • Results : The results of these studies are not specified in the available data .
  • Ovarian Cancer

    • Field : Oncology
    • Application : Sunitinib Malate has been studied for the treatment of ovarian cancer .
    • Method : Clinical trials have been conducted to evaluate the efficacy and safety of Sunitinib Malate in patients with ovarian cancer .
    • Results : The results of these studies are not specified in the available data .

Safety And Hazards

Sunitinib malate can cause serious side effects including severe liver problems that can lead to death . It may also cause skin problems including dryness, thickness, or cracking of the skin . The medicine in sunitinib malate capsules is yellow, and it may make your skin look yellow .

将来の方向性

Sunitinib malate is currently being studied for its potential use in the treatment of other types of cancer . It is also being used in the treatment of advanced kidney cancer, gastrointestinal stromal tumor (GIST), and a type of pancreatic cancer known as pancreatic neuroendocrine tumors (pNET) that has progressed and cannot be treated with surgery .

特性

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWFXVZLPYTWQI-IPOVEDGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046492
Record name Sunitinib malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib malate

CAS RN

341031-54-7, 557795-19-4
Record name Sunitinib malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341031-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunitinib malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341031547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunitinib malate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sunitinib malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sunitinib Malate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX8N1UT73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib malate
Reactant of Route 2
Sunitinib malate
Reactant of Route 3
Sunitinib malate
Reactant of Route 4
Sunitinib malate
Reactant of Route 5
Sunitinib malate
Reactant of Route 6
Sunitinib malate

Citations

For This Compound
12,400
Citations
H Izzedine, I Buhaescu, O Rixe, G Deray - Cancer chemotherapy and …, 2007 - Springer
Recently, there has been a growing interest in understanding the role of receptor tyrosine kinases (RTK), such as vascular endothelial growth factor receptor (VEGFR), platelet-derived …
Number of citations: 65 link.springer.com
RJ Motzer, S Hoosen, CL Bello… - Expert opinion on …, 2006 - Taylor & Francis
… Sunitinib malate is an oral multitargeted tyrosine kinase inhibitor with antitumour and antiangiogenic activity that recently received approval from the FDA for the treatment of advanced …
Number of citations: 147 www.tandfonline.com
MG Kassem, AFMM Rahman, HM Korashy - Profiles of Drug Substances …, 2012 - Elsevier
Sunitinib malate (Sutent ® , Pfizer Inc.) is a multitargeted tyrosine kinase inhibitor that inhibits tumor cell proliferation and angiogenesis. It is approved for the treatment of renal cell …
Number of citations: 23 www.sciencedirect.com
E Raymond, L Dahan, JL Raoul, YJ Bang… - … England Journal of …, 2011 - Mass Medical Soc
Background The multitargeted tyrosine kinase inhibitor sunitinib has shown activity against pancreatic neuroendocrine tumors in preclinical models and phase 1 and 2 trials. Methods …
Number of citations: 865 www.nejm.org
VR Adams, M Leggas - Clinical therapeutics, 2007 - Elsevier
Background: Sunitinib was approved by the US Food and Drug Administration (FDA) on January 26, 2006, for the treatment of metastatic renal cell carcinoma (mRCC) and …
Number of citations: 226 www.sciencedirect.com
BE Houk, CL Bello, D Kang, M Amantea - Clinical Cancer Research, 2009 - AACR
Purpose: Sunitinib malate is an oral multitargeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma and imatinib-resistant or imatinib-intolerant gastrointestinal …
Number of citations: 271 aacrjournals.org
JA McIntyre, J Castaner - Drugs of the Future, 2005 - access.portico.org
Signal transduction via receptor tyrosine kinases (RTKs) is frequently dysregulated in malignant disease. Several type III split-kinase domain RTKs are expressed on tumor cells and …
Number of citations: 11 access.portico.org
ML Telli, RM Witteles, GA Fisher, S Srinivas - Annals of oncology, 2008 - Elsevier
… Little information is known about the cardiotoxicity of the tyrosine kinase inhibitor sunitinib malate. Detailed cardiotoxicity data from the pivotal phase III trial of sunitinib versus interferon …
Number of citations: 279 www.sciencedirect.com
JML Ebos, CR Lee, JG Christensen… - Proceedings of the …, 2007 - National Acad Sciences
Cancer patients treated with antiangiogenic multitargeted receptor tyrosine kinase (RTK) inhibitors show increased levels of plasma VEGF and placental growth factor and decreased …
Number of citations: 455 www.pnas.org
AY Khakoo, CM Kassiotis, N Tannir… - … Journal of the …, 2008 - Wiley Online Library
BACKGROUND. Sunitinib malate is a novel multitargeted receptor tyrosine kinase inhibitor with established efficacy in the treatment of metastatic renal cell carcinoma and imatinib‐…
Number of citations: 306 acsjournals.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。